1-Tetratriacontanol-d4

Beschreibung

BenchChem offers high-quality 1-Tetratriacontanol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tetratriacontanol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H70O |

|---|---|

Molekulargewicht |

498.9 g/mol |

IUPAC-Name |

3,3,4,4-tetradeuteriotetratriacontan-1-ol |

InChI |

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |

InChI-Schlüssel |

OULAJFUGPPVRBK-BYLFMYFLSA-N |

Isomerische SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)C([2H])([2H])CCO |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tetratriacontanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tetratriacontanol-d4, a deuterated form of a long-chain fatty alcohol. This document details its chemical and physical properties, its primary application as an internal standard in quantitative analysis, a representative experimental protocol for its use, and a plausible synthetic route. Furthermore, it explores the biological context of its non-deuterated counterpart, 1-Tetratriacontanol, as a member of the policosanol family and its influence on cellular signaling pathways.

Core Chemical and Physical Data

1-Tetratriacontanol-d4 is a stable isotope-labeled version of 1-Tetratriacontanol, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-Tetratriacontanol or other related long-chain fatty alcohols.

| Property | Value | Source |

| Chemical Name | 1-Tetratriacontanol-d4 | Pharmaffiliates[1] |

| Synonyms | Geddyl Alcohol-d4, Sapiol-d4, Tetratriacontyl Alcohol-d4 | Santa Cruz Biotechnology, Pharmaffiliates[1][2] |

| Molecular Formula | C₃₄H₆₆D₄O | Santa Cruz Biotechnology[2][3] |

| Molecular Weight | 498.94 g/mol | Santa Cruz Biotechnology[2][3] |

| CAS Number | 1346602-70-7 | Pharmaffiliates[1] |

| Parent Compound CAS | 28484-70-0 (1-Tetratriacontanol) | Alfa Chemistry[4] |

| Appearance | Solid (inferred from parent compound) | |

| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[1] |

Note on CAS Numbers: While 1346602-70-7 is the specific CAS number for 1-Tetratriacontanol-d4, some suppliers may list it under the CAS number of the unlabeled parent compound, 28484-70-0, with the deuteration noted in the product description.[2][3]

Application in Quantitative Analysis: The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can arise from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations. A stable isotope-labeled internal standard, such as 1-Tetratriacontanol-d4, is the gold standard for mitigating these issues.

The core principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore behave identically during extraction, derivatization, chromatography, and ionization. Because it has a different mass, the mass spectrometer can distinguish it from the endogenous analyte. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, as this ratio remains constant even if sample is lost during preparation.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Representative Experimental Protocol: Quantification of a Very Long-Chain Fatty Alcohol in a Biological Matrix

The following is a representative protocol for the quantification of a very long-chain fatty alcohol (VLCFA-OH), such as 1-Tetratriacontanol, in a biological matrix (e.g., plasma) using 1-Tetratriacontanol-d4 as an internal standard via LC-MS/MS.

3.1. Materials and Reagents

-

Analytes: 1-Tetratriacontanol (analytical standard)

-

Internal Standard: 1-Tetratriacontanol-d4

-

Solvents: HPLC-grade methanol, chloroform, hexane, acetonitrile, isopropanol, and LC-MS grade water.

-

Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), and a derivatization agent if necessary (e.g., to improve ionization efficiency).

3.2. Sample Preparation

-

Aliquoting and Spiking: To 100 µL of the biological sample (e.g., plasma), add a known amount of 1-Tetratriacontanol-d4 solution in a suitable solvent.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.

-

Phase Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Saponification (optional, for total fatty alcohol analysis): To measure both free and esterified fatty alcohols, the dried lipid extract can be saponified using methanolic potassium hydroxide to release the fatty alcohols from their esters.

-

Derivatization (optional): For improved chromatographic separation and ionization efficiency, the extracted fatty alcohols can be derivatized.

3.3. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with a suitable additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (1-Tetratriacontanol) and the internal standard (1-Tetratriacontanol-d4).

3.4. Data Analysis

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of the analyte with a constant amount of the internal standard.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Plausible Synthetic Workflow

While the exact proprietary synthesis method for commercially available 1-Tetratriacontanol-d4 is not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of deuterated long-chain alcohols.

Caption: A plausible synthetic route for 1-Tetratriacontanol-d4.

Biological Context: Policosanols and the AMPK Signaling Pathway

1-Tetratriacontanol belongs to a class of long-chain fatty alcohols known as policosanols. Policosanols, found in sources like sugar cane wax and rice bran, have been studied for their potential health benefits, particularly in relation to cholesterol metabolism.

Research has shown that policosanols can activate AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. Activation of AMPK can lead to the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Caption: Simplified diagram of policosanol's effect on the AMPK signaling pathway.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.

Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. Always refer to the specific product information and Safety Data Sheet provided by the supplier.

References

- 1. Policosanol Stimulates Osteoblast Differentiation via Adenosine Monophosphate-Activated Protein Kinase-Mediated Expression of Insulin-Induced Genes 1 and 2 | MDPI [mdpi.com]

- 2. Policosanol attenuates Pi-induced calcification via AMPK-mediated INSIGs expression in rat VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 1-Tetratriacontanol-d4: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tetratriacontanol-d4, a deuterated form of the very-long-chain fatty alcohol (VLCFA) 1-Tetratriacontanol, also known as Geddyl Alcohol. This document details its chemical structure and physicochemical properties, alongside proposed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores the potential biological activities and signaling pathways associated with very-long-chain fatty alcohols, with a particular focus on their interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This guide is intended to be a valuable resource for researchers in drug development and lipid biology, providing foundational knowledge and practical methodologies for the study of this and related molecules.

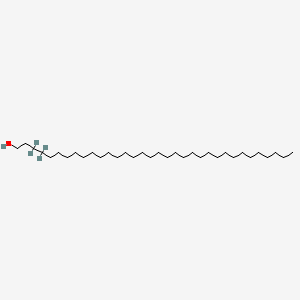

Chemical Structure and Properties

1-Tetratriacontanol-d4 is a saturated, very-long-chain primary fatty alcohol. The deuteration at specific positions provides a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based analyses.

Chemical Structure

-

Systematic Name: 1-Tetratriacontanol-d4

-

Synonyms: Geddyl Alcohol-d4

-

Chemical Formula: C₃₄D₄H₆₆O

-

Structure: CH₃(CH₂)₃₁CD₂CD₂CH₂OH (Proposed deuteration at the α and β positions relative to the hydroxyl group)

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Tetratriacontanol-d4 and its non-deuterated analog, 1-Tetratriacontanol.

| Property | 1-Tetratriacontanol-d4 | 1-Tetratriacontanol |

| CAS Number | Not available | 28484-70-0 |

| Molecular Formula | C₃₄D₄H₆₆O | C₃₄H₇₀O |

| Molecular Weight | 498.94 g/mol | 494.92 g/mol |

| Appearance | White waxy solid (predicted) | White waxy solid |

| Melting Point | Not available | 70-75 °C |

| Boiling Point | Not available | >300 °C |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ketones. | Insoluble in water; soluble in organic solvents like alcohols and ketones. |

Experimental Protocols

Proposed Synthesis of 1-Tetratriacontanol-d4

A plausible synthetic route to 1-Tetratriacontanol-d4 involves the reduction of a deuterated carboxylic acid precursor. Tetratriacontanoic acid can be synthesized and subsequently deuterated, or a shorter deuterated building block can be elongated. A common method for the reduction of a carboxylic acid to an alcohol is using a strong reducing agent like Lithium Aluminum Deuteride (LiAlD₄) to introduce the deuterium (B1214612) atoms at the C1 position. A multi-step chain elongation followed by reduction is also a feasible approach.

dot

Caption: Proposed workflow for the synthesis, purification, and analysis of 1-Tetratriacontanol-d4.

Methodology:

-

Reduction of Tetratriacontanoic Acid: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of tetratriacontanoic acid in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of Lithium Aluminum Deuteride (LiAlD₄) in anhydrous THF at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-Tetratriacontanol-d2.

Purification Protocol: Recrystallization

Very-long-chain fatty alcohols can be effectively purified by recrystallization due to their tendency to form well-defined crystals.

Methodology:

-

The crude 1-Tetratriacontanol-d4 is dissolved in a minimal amount of a hot solvent mixture, such as ethanol/hexane.

-

The solution is allowed to cool slowly to room temperature, during which crystals of the purified product will form.

-

For maximum yield, the flask can be placed in a refrigerator or ice bath to further decrease the solubility.

-

The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Analytical Methods

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of long-chain fatty alcohols. Derivatization is often employed to improve chromatographic behavior.

Proposed GC-MS Protocol:

-

Derivatization: The hydroxyl group of 1-Tetratriacontanol-d4 is derivatized to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 300 °C.

-

Oven Program: Initial temperature of 150 °C, ramped to 320 °C at a rate of 10 °C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-800.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 1-Tetratriacontanol-d4. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the characteristic splitting pattern in the ¹³C NMR spectrum will confirm successful deuteration.

-

¹H NMR (in CDCl₃): A triplet corresponding to the protons of the -CH₂OH group, a broad singlet for the -OH proton, and a large multiplet for the long methylene (B1212753) chain protons would be expected. The signals for the deuterated positions would be absent.

-

¹³C NMR (in CDCl₃): A signal for the carbon bearing the hydroxyl group, and a series of signals for the methylene carbons in the long alkyl chain would be observed. The signals for the deuterated carbons will show a characteristic triplet splitting due to deuterium coupling.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of 1-Tetratriacontanol in the context of drug development are limited, research on very-long-chain fatty acids (VLCFAs) provides strong indications of their potential roles in cellular signaling. A key pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Alcohols

Very-long-chain fatty alcohols are metabolized in peroxisomes. They are first oxidized to their corresponding fatty acids, which then undergo β-oxidation. This process is crucial for maintaining lipid homeostasis, and its dysregulation is associated with several metabolic disorders.

dot

Caption: Simplified pathway of peroxisomal metabolism of very-long-chain fatty alcohols.

PPARα Signaling Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism. Very-long-chain fatty acids and their CoA esters have been identified as endogenous ligands for PPARα.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and catabolism, including those of the peroxisomal β-oxidation pathway.

dot

References

In-Depth Technical Guide: 1-Tetratriacontanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Tetratriacontanol-d4, a deuterated very-long-chain fatty alcohol. It is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Compound Data

1-Tetratriacontanol-d4 is the deuterated analogue of 1-Tetratriacontanol, a naturally occurring long-chain fatty alcohol. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart and related lipids.

| Property | Value | Source |

| Chemical Name | 1-Tetratriacontanol-d4 | Pharmaffiliates[1] |

| CAS Number | 1346602-70-7 | Pharmaffiliates, Toronto Research Chemicals[1][2] |

| Synonyms | Geddyl Alcohol-d4, Sapiol-d4, Tetratriacontyl Alcohol-d4 | Pharmaffiliates[1] |

| Molecular Formula | C₃₄H₆₆D₄O | MedChemExpress[3] |

| Molecular Weight | 498.94 g/mol | MedChemExpress[3] |

| Appearance | Not specified | - |

| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[1] |

Applications in Research

1-Tetratriacontanol-d4 primarily serves as an internal standard in quantitative analytical methods, particularly in the field of lipidomics. The use of deuterated standards is a well-established technique to correct for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification.[4]

While specific research explicitly detailing the use of 1-Tetratriacontanol-d4 is not widely published, its application can be inferred from established protocols for the analysis of very-long-chain fatty acids and alcohols.[5][6] These compounds are biochemically significant, with elevated levels of very-long-chain fatty acids being a hallmark of certain genetic disorders like X-linked adrenoleukodystrophy.[5]

Additionally, its unlabeled counterpart, 1-Tetratriacontanol, is a component of policosanols, which are found in plant waxes like those from rice hulls.[1] Some studies suggest potential herbicidal activity for these compounds.[1]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of very-long-chain fatty alcohols using a deuterated internal standard like 1-Tetratriacontanol-d4, adapted from methodologies for analyzing related lipid species.[5][7]

Sample Preparation and Lipid Extraction

-

Objective: To extract total lipids from a biological matrix (e.g., plasma, tissue homogenate, or cell culture).

-

Procedure:

-

To a known amount of the biological sample, add a precise amount of 1-Tetratriacontanol-d4 as an internal standard.

-

Perform a lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform:methanol (2:1, v/v) or a methyl-tert-butyl ether (MTBE) based extraction.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Hydrolysis (Saponification)

-

Objective: To release free fatty alcohols from their esterified forms (e.g., wax esters).

-

Procedure:

-

Reconstitute the dried lipid extract in an ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 12% w/v).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for approximately 1.5 hours to facilitate the hydrolysis of ester bonds.

-

After cooling, add water to the mixture.

-

Extract the unsaponifiable matter, which includes the free fatty alcohols, multiple times with a non-polar solvent like petroleum ether.

-

Wash the combined organic extracts with an ethanol/water mixture.

-

Dry the final organic phase under nitrogen.

-

Derivatization

-

Objective: To enhance the volatility and improve the chromatographic and mass spectrometric properties of the fatty alcohols.

-

Procedure (for GC-MS analysis):

-

To the dried lipid extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like chlorotrimethylsilane (B32843) (TMCS).

-

Vortex the mixture and heat at approximately 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

The derivatized sample is now ready for injection into the GC-MS system.

-

-

Procedure (for LC-MS with fluorescence detection):

-

For enhanced sensitivity with fluorescence detection, derivatization with a fluorogenic reagent can be employed.

-

Instrumental Analysis (GC-MS or LC-MS/MS)

-

Objective: To separate and quantify the derivatized 1-Tetratriacontanol and its deuterated standard.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

General Parameters:

-

Chromatography: Utilize a suitable column (e.g., a non-polar column for GC or a C18 column for LC) and a temperature or solvent gradient to achieve separation of the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in a selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS. This involves monitoring specific mass-to-charge (m/z) ratios for the analyte and the internal standard.

-

-

Quantification: The concentration of the endogenous 1-Tetratriacontanol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for lipid analysis using a deuterated standard and a conceptual representation of metabolic labeling.

Caption: General experimental workflow for the quantification of long-chain fatty alcohols using a deuterated internal standard.

Caption: Conceptual diagram of metabolic labeling with a deuterated precursor to study lipid turnover.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Specializing in chemical and biological research products and service to meet the research needs of global customers [coompo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

An In-depth Technical Guide to the Molecular Weight of 1-Tetratriacontanol-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Tetratriacontanol-d4, a deuterated form of the ultra-long-chain primary fatty alcohol, 1-Tetratriacontanol. The focus of this guide is to detail its molecular weight, the principles of its mass difference from its unlabeled counterpart, and the standard experimental protocols for its characterization. This information is critical for professionals utilizing stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based analyses or as tracers in metabolic studies.

Core Physicochemical Properties

1-Tetratriacontanol-d4 is a synthetic, isotopically labeled version of 1-Tetratriacontanol (also known as Geddyl Alcohol), a naturally occurring plant metabolite.[1] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled form in mass spectrometry analysis. The key physicochemical properties are summarized below.

| Property | 1-Tetratriacontanol-d4 | 1-Tetratriacontanol (Unlabeled) |

| Molecular Formula | C₃₄D₄H₆₆O[2] | C₃₄H₇₀O[1][3][4] |

| Molecular Weight ( g/mol ) | 498.94[2][5] | 494.92[3][4][6] |

| CAS Number | 1346602-70-7[5] | 28484-70-0[4][6] |

| Common Synonyms | Geddyl Alcohol-d4, Sapiol-d4[5] | Geddyl Alcohol, Sapiol[1][4] |

Principle of Mass Shift by Isotopic Labeling

The fundamental utility of 1-Tetratriacontanol-d4 in analytical chemistry stems from its increased mass relative to the natural isotopologue. This "mass shift" is a direct consequence of replacing four protium (B1232500) (¹H) atoms with four deuterium (²H) atoms. As deuterium has approximately twice the mass of protium, this substitution results in a predictable increase in the compound's molecular weight, which is crucial for its use in stable isotope dilution assays.

Experimental Protocol: Molecular Weight Determination by GC-MS

The definitive method for analyzing fatty alcohols and confirming their molecular weight is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] This technique separates the analyte from a mixture and provides high-resolution mass data for structural confirmation and identification.

Principle

The sample is first vaporized and separated based on its volatility and interaction with a stationary phase within a GC column. The separated molecules then enter a mass spectrometer, where they are ionized and fragmented. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the molecule.[8]

Methodology

-

Sample Preparation & Derivatization:

-

Extraction: For samples in a complex matrix, extract the non-polar lipids, including the fatty alcohol, using a solvent such as hexane.[7]

-

Derivatization: Due to their high boiling points, long-chain fatty alcohols require derivatization to increase their volatility for GC analysis.[8] A common and effective method is silylation.

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to convert the terminal -OH group to a less polar trimethylsilyl (B98337) (-OTMS) ether.

-

-

-

Gas Chromatography (GC) Conditions:

-

Column: Use a high-temperature capillary column suitable for high molecular weight compounds, such as a DB-5 or HT-5 type.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 300°C.

-

Oven Temperature Program: A gradient program is essential to elute the high-boiling point analyte. A typical program might be:

-

Initial temperature: 60°C.

-

Ramp 1: Increase at 15°C/minute to 300°C.

-

Ramp 2: Increase at 5°C/minute to a final temperature of 360°C and hold to ensure the column is cleared.[7]

-

-

-

Mass Spectrometry (MS) Conditions:

-

Data Analysis:

-

The resulting mass spectrum will show the abundance of various ion fragments.

-

For the silylated 1-Tetratriacontanol-d4, identify the molecular ion peak (M⁺) and other characteristic fragments. The molecular weight of the underivatized compound can be calculated by subtracting the mass of the silyl (B83357) group and adding back the mass of the original hydrogen atom.

-

Compare the obtained spectrum and molecular weight with library data or a known standard to confirm the identity and isotopic enrichment.

-

References

- 1. 1-Tetratriacontanol | C34H70O | CID 185639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. larodan.com [larodan.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

Navigating the Research Landscape of 1-Tetratriacontanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Tetratriacontanol-d4, a deuterated very-long-chain fatty alcohol. Given the highly specific nature of this isotopically labeled compound, this document synthesizes available information on its procurement, relevant biological pathways of its non-deuterated analog, and general experimental methodologies where such a compound would be utilized. This guide addresses the current landscape of available data and provides a framework for its potential application in research and drug development.

Supplier and Pricing Overview

Obtaining 1-Tetratriacontanol-d4 for research purposes requires sourcing from specialized chemical suppliers. While direct pricing is often available only upon quotation, the following suppliers have been identified as potential sources for this compound.

| Supplier | Product Name | Catalog Number | Additional Information |

| Santa Cruz Biotechnology, Inc. | 1-Tetratriacontanol-d4 | sc-220223 | Pricing and availability are typically provided upon request.[1] |

| Pharmaffiliates | 1-Tetratriacontanol-d4 | PA STI 082480 | Requires user login to view price and availability.[2] |

| Toronto Research Chemicals (TRC) | 1-Tetratriacontanol-d4 | T306482 | Pricing and availability can be obtained by requesting a quote. |

Note: Pricing for specialized deuterated compounds can vary significantly based on purity, quantity, and supplier. It is recommended to contact suppliers directly for the most accurate and up-to-date information.

The Biological Context: Metabolism of Very-Long-Chain Fatty Alcohols

Very-long-chain fatty alcohols are key components of the fatty alcohol cycle . This cycle involves the interconversion of fatty acids, fatty acyl-CoAs, fatty aldehydes, and fatty alcohols. Key enzymes in this process include:

-

Acyl-CoA Reductases: These enzymes catalyze the reduction of very-long-chain fatty acyl-CoAs to their corresponding fatty alcohols.

-

Fatty Aldehyde Dehydrogenase (FALDH): This enzyme is responsible for the oxidation of fatty aldehydes to fatty acids.[3]

-

Alcohol Dehydrogenases and Oxidases: These enzymes can oxidize fatty alcohols to fatty aldehydes.

The proper functioning of this cycle is critical for the synthesis of complex lipids such as waxes and ether lipids, and for maintaining cellular homeostasis. Disruptions in the metabolism of very-long-chain fatty acids and alcohols are associated with several metabolic disorders.[3]

Figure 1: Simplified diagram of the fatty alcohol metabolic cycle.

Experimental Applications and Methodologies

Deuterated compounds like 1-Tetratriacontanol-d4 are invaluable tools in biomedical research, primarily utilized as internal standards in mass spectrometry-based analyses and as tracers in metabolic studies.

Use as an Internal Standard in Lipidomics

In the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system, accurate quantification is paramount. Due to their chemical similarity to their endogenous counterparts, stable isotope-labeled compounds such as 1-Tetratriacontanol-d4 serve as ideal internal standards.

Experimental Workflow: Quantification of Very-Long-Chain Fatty Alcohols using LC-MS/MS

Figure 2: A general experimental workflow for the quantification of very-long-chain fatty alcohols using a deuterated internal standard.

Detailed Protocol: Lipid Extraction and Sample Preparation for Mass Spectrometry

-

Sample Collection and Homogenization: Biological samples (e.g., cell pellets, tissue) are collected and, if necessary, homogenized in a suitable buffer on ice.

-

Internal Standard Spiking: A known amount of 1-Tetratriacontanol-d4, dissolved in an appropriate organic solvent, is added to the homogenate. This is a critical step to correct for sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis.

-

Lipid Extraction: A common method is the Folch extraction, which uses a chloroform:methanol (2:1, v/v) solvent system to partition lipids from the aqueous phase. The mixture is vortexed and centrifuged to achieve phase separation.

-

Phase Separation and Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the liquid chromatography system, such as a mixture of isopropanol (B130326) and acetonitrile.

-

LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The chromatographic separation allows for the resolution of different lipid species. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of both the endogenous 1-Tetratriacontanol and the deuterated internal standard, 1-Tetratriacontanol-d4.

-

Data Analysis: The peak areas of the endogenous analyte and the deuterated internal standard are determined from the resulting chromatograms. The concentration of the endogenous 1-Tetratriacontanol is then calculated based on the ratio of its peak area to that of the known amount of the internal standard.

Metabolic Fate and Tracer Studies

Deuterium-labeled compounds can also be used as tracers to follow the metabolic fate of a molecule within a biological system. By introducing 1-Tetratriacontanol-d4 to cells or an organism, researchers can track its incorporation into downstream metabolites, such as wax esters or ether lipids, using mass spectrometry. This approach can provide valuable insights into the dynamics of lipid metabolism under various physiological or pathological conditions.

Note on Availability of Specific Protocols: It is important to note that while the methodologies described are standard in the field of lipidomics and metabolic research, specific, published experimental protocols detailing the use of 1-Tetratriacontanol-d4 are currently scarce. The protocols provided here are based on established methods for analogous deuterated lipids and should be adapted and optimized for the specific research question and experimental setup.

Conclusion

1-Tetratriacontanol-d4 is a specialized research tool with significant potential for advancing our understanding of the metabolism and biological roles of very-long-chain fatty alcohols. While the direct procurement and application data for this specific molecule are limited, this guide provides a foundational understanding of its potential suppliers, the relevant biological pathways of its non-deuterated counterpart, and the established experimental frameworks in which it can be effectively utilized. As research into the intricacies of lipid metabolism continues to grow, the application of such precision tools will undoubtedly play a crucial role in future discoveries.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated long-chain alcohols. Given the specialized nature of these compounds, direct experimental data for deuterated variants is often sparse. Therefore, this guide presents established data for their non-deuterated (protiated) counterparts as a baseline, coupled with a thorough discussion of the known effects of deuterium (B1214612) substitution on these properties. This approach provides a robust framework for researchers and professionals in drug development and materials science to understand and predict the behavior of these important molecules.

Introduction to Deuterated Long-Chain Alcohols

Long-chain alcohols, typically defined as having 12 or more carbon atoms, are fundamental components in various biological and industrial applications.[1] Their deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (²H or D), are of particular interest in fields such as neutron scattering studies of biological membranes, drug metabolism and pharmacokinetic (DMPK) studies, and in the development of deuterated drugs with potentially improved metabolic stability. The substitution of hydrogen with deuterium can subtly but significantly alter the physical and chemical properties of these molecules due to the kinetic isotope effect and differences in vibrational energies and bond lengths.

Synthesis of Deuterated Long-Chain Alcohols

The synthesis of deuterated long-chain alcohols is a critical step for their application in research and development. While various methods exist, a common and effective approach involves the reduction of the corresponding deuterated fatty acids or their esters.

A general synthetic pathway involves the following key steps:

-

Deuteration of Fatty Acids: The starting material is typically a protiated long-chain fatty acid. Perdeuteration (deuteration at all non-exchangeable C-H positions) can be achieved using heterogeneous catalysis with a platinum catalyst (Pt/C) and deuterium oxide (D₂O) as the deuterium source under hydrothermal conditions.[2] This process may require multiple cycles to achieve high levels of deuterium incorporation.[2]

-

Esterification: The deuterated fatty acid is then esterified, for example, by reaction with methanol (B129727) to form the corresponding methyl ester. This step facilitates the subsequent reduction.

-

Reduction to Alcohol: The deuterated fatty acid ester is reduced to the corresponding long-chain alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Core Physical Properties

The physical properties of long-chain alcohols are primarily dictated by the length of the alkyl chain and the presence of the hydroxyl group, which allows for hydrogen bonding.[3][4] Deuteration introduces subtle changes to these properties.

General Effects of Deuteration

The replacement of hydrogen with deuterium, a heavier isotope, leads to several predictable changes in physical properties:

-

Molar Mass: The most direct effect is an increase in the molar mass. For each hydrogen replaced by deuterium, the mass increases by approximately 1 g/mol .

-

Boiling and Melting Points: Deuteration generally leads to a slight increase in boiling and melting points. This is attributed to the stronger intermolecular van der Waals forces resulting from the lower zero-point energy and smaller vibrational amplitude of the C-D bond compared to the C-H bond, leading to a slightly shorter and less polarizable bond.

-

Density: The density of deuterated compounds is higher than their protiated counterparts due to the increased molecular weight packed into a similar molar volume.[5][6]

-

Viscosity: An increase in viscosity is also generally observed upon deuteration, which is related to the increased molecular weight and stronger intermolecular interactions.

Quantitative Data for Long-Chain Alcohols

Table 1: Melting and Boiling Points of Protiated Long-Chain Alcohols

| Alcohol Name | Carbon Chain | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Dodecanol | C12 | C₁₂H₂₆O | 186.34 | 24[4][5] | 259[4][5] |

| 1-Tetradecanol | C14 | C₁₄H₃₀O | 214.40 | 38-39 | 289 |

| 1-Hexadecanol | C16 | C₁₆H₃₄O | 242.44 | 49.3[7] | 344[7] |

| 1-Octadecanol | C18 | C₁₈H₃₈O | 270.49 | 58[8] | 350[8] |

Table 2: Density and Viscosity of Protiated Long-Chain Alcohols

| Alcohol Name | Carbon Chain | Density (g/mL at 25°C) | Viscosity (cP at specified temp.) |

| 1-Dodecanol | C12 | 0.8309[4] | 13.9 (at 30°C) |

| 1-Tetradecanol | C14 | ~0.824 (solid at 25°C) | 11.2 (at 50°C) |

| 1-Hexadecanol | C16 | 0.811[7] | 53 (at 75°C)[7] |

| 1-Octadecanol | C18 | 0.812[1][9] | 17.3 (at 70°C) |

Spectroscopic Properties

Infrared (IR) Spectroscopy

Deuteration significantly impacts the infrared spectrum of an alcohol. The most notable change is the shift of the O-H stretching vibration to a lower frequency upon deuteration of the hydroxyl group to O-D.

-

O-H Stretch: Typically appears as a broad band around 3300-3400 cm⁻¹.

-

O-D Stretch: Shifts to approximately 2400-2500 cm⁻¹ due to the increased reduced mass of the O-D bond.[10]

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

-

C-D Stretch: C-D stretching vibrations appear at lower frequencies, around 2100-2200 cm⁻¹.

This clear shift in the hydroxyl stretching frequency is a definitive indicator of successful deuteration at the hydroxyl position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing deuterated compounds.

-

¹H NMR: In ¹H NMR spectroscopy, the signal corresponding to the hydroxyl proton (-OH) will disappear upon deuteration to -OD.[11] This is often confirmed by a "D₂O shake," where adding a drop of D₂O to the NMR sample of a protiated alcohol results in the disappearance of the -OH peak due to proton-deuterium exchange.[11][12] Protons on the carbon adjacent to the hydroxyl group typically appear in the 3.3–4.0 ppm range.[13]

-

²H (Deuterium) NMR: In a deuterated long-chain alcohol, a signal will be present in the ²H NMR spectrum at the chemical shift corresponding to the deuterium's location. This provides direct evidence of deuteration.

-

¹³C NMR: The ¹³C spectrum is also affected by deuteration. The carbon atom attached to deuterium will exhibit a C-D coupling, often seen as a multiplet, and the signal may be broader and have a lower intensity compared to a carbon attached to hydrogen. The carbon bearing the hydroxyl group typically appears in the range of 50–80 ppm.[13]

Experimental Protocols

Accurate determination of the physical properties of deuterated long-chain alcohols requires precise experimental methodologies.

Melting Point Determination

Method: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the solid deuterated alcohol (1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic transition observed in the DSC thermogram, which corresponds to the solid-to-liquid phase change.

Boiling Point Determination

Method: Ebulliometry

-

Apparatus: A specialized apparatus called an ebulliometer is used, which is designed for the precise measurement of boiling points.

-

Procedure: A sample of the deuterated alcohol is placed in the ebulliometer. The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer or temperature probe.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (1 atm or 101.325 kPa) using the Clausius-Clapeyron equation or established nomographs.

Density Measurement

Method: Vibrating Tube Densimeter

-

Principle: This method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample. The change in frequency is directly related to the density of the liquid.

-

Calibration: The instrument is calibrated using two standards of known density, such as dry air and ultrapure water.

-

Measurement: The deuterated alcohol, in its liquid state (if necessary, heated above its melting point), is injected into the oscillating tube. The instrument measures the oscillation period and calculates the density. Temperature control is crucial for accurate measurements.

Viscosity Measurement

Method: Capillary Viscometer

-

Apparatus: A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) is used. The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

-

Procedure: A known volume of the liquid deuterated alcohol is introduced into the viscometer. The liquid is drawn up into the upper bulb by suction. The time it takes for the liquid to flow between two marked points on the capillary is measured accurately.

-

Calculation: The kinematic viscosity is calculated from the measured flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Applications in Research and Development

The unique properties of deuterated long-chain alcohols make them invaluable in several advanced research areas:

-

Neutron Scattering: Due to the significant difference in the neutron scattering lengths of hydrogen and deuterium, selectively deuterated long-chain alcohols (or lipids and surfactants derived from them) are used as contrast agents in small-angle neutron scattering (SANS) and neutron reflectometry studies.[10][14][15] This allows for the detailed structural characterization of complex biological systems like cell membranes and micelles.[10][14][15]

-

Drug Development: Deuteration can alter the metabolic profile of a drug molecule by slowing down its breakdown by cytochrome P450 enzymes (the kinetic isotope effect). Incorporating deuterated long-chain alcohols into drug formulations or as part of the active pharmaceutical ingredient (API) can potentially enhance the drug's half-life and improve its pharmacokinetic properties.

-

Material Science: Deuterated long-chain alcohols can be used to probe the structure and dynamics of polymers, surfactants, and other soft matter systems.

Conclusion

Deuterated long-chain alcohols are specialized molecules with significant potential in various scientific and industrial domains. While direct quantitative data on their physical properties remains limited, a solid understanding can be built upon the well-established properties of their protiated counterparts, adjusted for the known effects of deuteration. The synthesis and characterization of these compounds, guided by the protocols outlined in this guide, are essential for advancing their application in cutting-edge research and development. As the demand for these molecules grows, it is anticipated that more extensive experimental data will become available, further refining our understanding of their unique physical properties.

References

- 1. octadecanol [chembk.com]

- 2. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dodecanol - Wikipedia [en.wikipedia.org]

- 5. Dodecanol [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 8. octadecanol [stenutz.eu]

- 9. SATURATED OCTADECANOL (STEARYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scribd.com [scribd.com]

- 12. srd.nist.gov [srd.nist.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Applications of Deuterated Fatty Alcohols in Research

Deuterated fatty alcohols, stable isotope-labeled analogs of their naturally occurring counterparts, have emerged as indispensable tools in a wide array of scientific research, from fundamental metabolic studies to the development of novel therapeutics. The substitution of hydrogen atoms with deuterium (B1214612) (²H) imparts a change in mass without significantly altering the chemical properties of the molecule. This unique characteristic allows for their use as tracers and internal standards in sophisticated analytical techniques, providing unprecedented insights into complex biological systems. This technical guide explores the core applications of deuterated fatty alcohols, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Applications in Research

The utility of deuterated fatty alcohols spans multiple scientific disciplines, with key applications in metabolic research, analytical chemistry, and drug development.

Metabolic Fate Tracing

Deuterium-labeled fatty alcohols and their metabolic precursors, deuterated fatty acids, are powerful tracers for elucidating the intricate pathways of lipid metabolism.[1][2] By introducing these labeled compounds into in vivo or in vitro systems, researchers can track their absorption, distribution, metabolism, and excretion (ADME). This approach has been instrumental in studying:

-

De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors can be quantified by administering deuterated water (²H₂O) and measuring the incorporation of deuterium into newly synthesized fatty acids and subsequently into complex lipids.[3][4]

-

Fatty Acid Oxidation: The breakdown of fatty acids for energy production can be monitored by tracking the disappearance of the deuterated substrate and the appearance of its metabolites.[5]

-

Incorporation into Complex Lipids: The esterification of fatty alcohols into wax esters and their incorporation into ether glycerolipids can be traced to understand the dynamics of lipid synthesis and storage.[1]

Internal Standards in Mass Spectrometry

In the field of lipidomics, accurate quantification of endogenous lipids is crucial. Deuterated fatty alcohols and related deuterated lipids serve as ideal internal standards for mass spectrometry (MS)-based quantification.[][7][8] The co-elution of the deuterated standard with its non-deuterated analyte allows for the correction of variations that can occur during sample preparation, extraction, and ionization, leading to highly accurate and precise measurements.[9][10][11] This stable isotope dilution technique is the gold standard for quantitative lipid analysis.[10]

Probes for Membrane Structure and Dynamics

The physical properties of biological membranes are critical for their function. Deuterium nuclear magnetic resonance (²H-NMR) spectroscopy, in conjunction with specifically deuterated fatty alcohols incorporated into model membranes, provides detailed information about:

-

Lipid Conformation and Ordering: The orientation and mobility of the fatty acyl chains within the lipid bilayer can be determined.[12][13][14]

-

Membrane Fluidity: Changes in membrane fluidity in response to temperature or the presence of other molecules can be assessed.[14]

-

Lipid-Protein Interactions: The influence of membrane proteins on the structure and dynamics of the surrounding lipid environment can be investigated.[13][15]

Deuterated fatty acids have also been utilized as non-perturbative probes in Raman spectroscopy to study the conformational order of hydrocarbon chains in lipid membranes.[14][16]

Drug Development and Pharmacokinetics

The "deuterium effect" or kinetic isotope effect (KIE) is a phenomenon where the replacement of hydrogen with deuterium can slow down metabolic reactions involving C-H bond cleavage.[] This principle is being increasingly exploited in drug development to:

-

Enhance Metabolic Stability: By strategically placing deuterium at sites of metabolism, the rate of drug breakdown can be reduced, leading to a longer half-life and improved pharmacokinetic profile.[17][18][19]

-

Reduce Toxic Metabolites: Slowing down metabolism can sometimes reduce the formation of toxic byproducts.[17]

-

Improve Therapeutic Efficacy: A more stable drug may have a longer duration of action, potentially leading to improved patient outcomes.[]

Fatty alcohols are components of various drug delivery systems, such as lipid nanoparticles.[20] Understanding their metabolism, which can be studied using deuterated analogs, is crucial for designing effective and safe drug carriers.[20]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing deuterated fatty acids and alcohols, showcasing their application in metabolic research and as internal standards.

Table 1: Incorporation of Deuterated Fatty Acids into Human Plasma Lipids

| Time (hours) | Cholesteryl Esters | Triglycerides | Phosphatidylcholine | Phosphatidylethanolamine |

| 6 | ~2.5% | ~4.0% | ~1.5% | ~1.0% |

| 8 | ~3.0% | ~3.5% | ~2.0% | ~1.5% |

| 12 | ~4.0% | ~2.5% | ~2.5% | ~2.0% |

| 72 | <1.0% | <1.0% | <1.0% | <1.0% |

Data adapted from a study where deuterated fatty acids were orally administered to a human subject. The values represent the maximum percentage of deuterated fatty acid incorporated into each lipid fraction.[2]

Table 2: Quantification of Fatty Acids in Biological Samples Using Deuterated Internal Standards

| Fatty Acid | Sample Type | Concentration Range | Analytical Method | Reference |

| Various | Egg Phosphatidylglycerol | 10 µM (spiked standards) | Nano-ESI Shotgun MS | [8] |

| 33 Fatty Acids | Mammalian Cells/Tissues | Not specified | GC-MS | [9] |

| Various | Plasma, Tissue | Not specified | LC-MS/MS | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated fatty alcohols.

Quantification of Free Fatty Acids in Biological Samples using GC-MS

This protocol describes the extraction and analysis of free fatty acids (FFAs) from biological samples using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards.[9]

Materials:

-

Biological sample (e.g., 0.5 x 10⁶ cultured cells, plasma, tissue homogenate)

-

Phosphate-buffered saline (PBS)

-

Deuterated internal standard mix (containing a suite of deuterated fatty acids)

-

1 N Hydrochloric acid (HCl)

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Sample Preparation: Suspend cultured cells in 250 µl of PBS. For plasma or tissue homogenates, use an equivalent volume.

-

Addition of Internal Standard: Add 100 µl of the deuterated internal standard mix to the sample.

-

Lipid Extraction:

-

Initiate the extraction by adding 500 µl of methanol and 25 µl of 1 N HCl.

-

Create a bi-phasic solution by adding 1.5 ml of isooctane.

-

Vortex the mixture vigorously for 30 seconds.

-

Separate the phases by centrifugation at 3000 rpm for 2 minutes.

-

Carefully collect the upper isooctane phase, which contains the FFA fraction.

-

Repeat the extraction once more with an additional 1.5 ml of isooctane and combine the upper phases.

-

-

Derivatization:

-

Evaporate the pooled isooctane fractions to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the derivatization agent to convert the fatty acids to their corresponding esters, which are more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the fatty acid methyl esters on an appropriate GC column.

-

Detect and quantify the target analytes and their corresponding deuterated internal standards using the mass spectrometer in selected ion monitoring (SIM) mode.

-

-

Quantification: Calculate the concentration of each fatty acid by comparing the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.

Measurement of De Novo Lipogenesis using Deuterated Water

This protocol outlines the in vivo measurement of de novo lipogenesis (DNL) by monitoring the incorporation of deuterium from ²H₂O into triglyceride fatty acids (TGFA).[4]

Materials:

-

Deuterated water (²H₂O, 99.8 atom % ²H)

-

Sterile saline for injection

-

Blood collection tubes

-

Centrifuge

-

Equipment for lipid extraction and analysis (e.g., GC-MS)

Procedure:

-

Subject Preparation: Subjects should be in a fasted state overnight.

-

²H₂O Administration:

-

Administer a priming dose of ²H₂O orally.

-

Follow with constant oral administration of smaller doses of ²H₂O over a period of 12-24 hours to maintain a stable enrichment of deuterium in body water.

-

-

Blood Sampling:

-

Collect blood samples at baseline and at regular intervals during the ²H₂O administration period.

-

Separate plasma by centrifugation.

-

-

Lipid Extraction and Isolation:

-

Isolate very-low-density lipoproteins (VLDL) from the plasma by ultracentrifugation.

-

Extract total lipids from the VLDL fraction.

-

Isolate the triglyceride fraction by thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

-

Fatty Acid Analysis:

-

Hydrolyze the triglycerides to release the fatty acids.

-

Derivatize the fatty acids to their methyl esters.

-

Analyze the deuterium enrichment in the TGFA by GC-MS.

-

-

Calculation of DNL:

-

Determine the plateau of deuterium enrichment in the plasma VLDL-TGFA.

-

The fraction of newly synthesized VLDL-TGFA is calculated by comparing the plateau enrichment to the maximum possible enrichment (determined from the deuterium enrichment of body water).

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the application of deuterated fatty alcohols.

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolomics in Alcohol Research and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 13. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated fatty acids as Raman spectroscopic probes of membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 18. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterated drug - Wikipedia [en.wikipedia.org]

- 20. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data and Technical Guide for 1-Tetratriacontanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Tetratriacontanol-d4. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide is primarily based on the SDS for the non-deuterated analogue, 1-Tetratriacontanol (CAS: 28484-70-0), and supplemented with data for similar long-chain fatty alcohols. The toxicological implications of deuteration are also discussed.

Section 1: Chemical and Physical Properties

1-Tetratriacontanol is a long-chain fatty alcohol.[1] While specific experimental data for the d4 variant is not available, the physical and chemical properties are expected to be very similar to the non-deuterated compound.

| Property | Value | Source |

| Molecular Formula | C₃₄D₄H₆₆O | - |

| Molecular Weight | 498.94 g/mol | - |

| CAS Number | 28484-70-0 (non-deuterated) | [1][2][3][4][5][6][7] |

| Appearance | Solid | [7] |

| Melting Point | 89-91°C | [8] |

| Boiling Point | 517.82°C (rough estimate) | [1] |

| Solubility | Insoluble in water; partially soluble in methanol.[9] Soluble in organic solvents like alcohols and ketones.[8] Slightly soluble in heated benzene, hexane, and toluene.[1] | [1][8][9] |

| Density | 0.8635 g/cm³ (rough estimate) | [1] |

| Vapor Pressure | 7.51E-11 mmHg at 25°C | [1] |

| Flash Point | 116.3°C | [1] |

Section 2: Toxicological Information

Long-chain fatty alcohols are generally considered to have low acute toxicity.[10] The primary hazards are related to irritation. The GHS classification for 1-Tetratriacontanol is provided below.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

Source: Aaronchem Safety Data Sheet for 1-Tetratriacontanol

Toxicity Data for Analogous Long-Chain Fatty Alcohols:

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg (for C14 and C16 alcohols) | Rat | [11] |

| Acute Oral Toxicity (LD50) | 12800 mg/kg (for Dodecyl alcohol, C12) | Rat | [9] |

Note on Deuteration: The substitution of hydrogen with deuterium (B1214612) can alter the metabolic pathways of a compound, potentially affecting its pharmacokinetic and toxicological profile.[12][13][14][15] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism, particularly cytochrome P-mediated oxidation.[14][15] This can lead to increased exposure to the parent compound and potentially reduced formation of toxic metabolites.[14] However, the specific effects of deuteration on the toxicity of 1-Tetratriacontanol have not been documented.

Section 3: Hazard Identification and Handling

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Source: Aaronchem Safety Data Sheet for 1-Tetratriacontanol

Recommended Handling Practices:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a dry and cool place.

Section 4: Experimental Protocols

Detailed experimental protocols for 1-Tetratriacontanol-d4 are not available. The following are generalized methodologies for key toxicological endpoints based on OECD guidelines, which are standard in the field.

Acute Oral Toxicity (OECD 401):

-

Fasting animals (typically rats) are administered a single dose of the substance via gavage.

-

Multiple dose levels are used with a control group receiving the vehicle.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

The LD50 (the dose causing 50% mortality) is calculated.

Skin Irritation (OECD 404):

-

A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The treated area is covered with a gauze patch.

-

After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is evaluated for signs of irritation (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the irritation is scored, and the substance is classified based on the scores.

Eye Irritation (OECD 405):

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.

-

The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the irritation is scored, and the substance is classified based on the scores.

Section 5: Visualizations

GHS Hazard Communication Workflow

GHS hazard communication elements for 1-Tetratriacontanol.

Generalized Toxicity Testing Workflow

A generalized workflow for toxicological evaluation of a chemical substance.

References

- 1. Cas 28484-70-0,1-Tetratriacontanol | lookchem [lookchem.com]

- 2. aaronchem.com [aaronchem.com]

- 3. scbt.com [scbt.com]

- 4. 1-Tetratriacontanol | CAS 28484-70-0 | LGC Standards [lgcstandards.com]

- 5. 1-Tetratriacontanol | 28484-70-0 | FT28187 | Biosynth [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-Tetratriacontanol | C34H70O | CID 185639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Geddyl Alcohol [chembk.com]

- 9. asrc.ir [asrc.ir]

- 10. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 11. acme-hardesty.com [acme-hardesty.com]

- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1-Tetratriacontanol-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Tetratriacontanol-d4, a deuterated form of the long-chain fatty alcohol 1-Tetratriacontanol. Given the limited direct experimental data on the deuterated compound, this guide synthesizes information on the solubility of the non-deuterated analogue and discusses the potential effects of isotopic labeling.

Introduction to 1-Tetratriacontanol

1-Tetratriacontanol is an ultra-long-chain primary fatty alcohol with the chemical formula C34H70O.[1][2] It is a white, waxy solid at room temperature.[1] As a member of the policosanol class of compounds, it has been identified in natural sources such as rice hulls and is explored for various applications, including its role as a plant growth regulator and its use in the chemical industry for producing surfactants, emulsifiers, and lubricants.[1][3] The deuterated form, 1-Tetratriacontanol-d4, is a labeled version of this molecule used in research, particularly in metabolic and pharmacokinetic studies.

Solubility Profile

Long-chain alcohols like 1-Tetratriacontanol exhibit a dual nature in terms of solubility. The long, nonpolar hydrocarbon chain dominates their behavior, making them more soluble in nonpolar organic solvents, while the polar hydroxyl (-OH) group provides a site for hydrogen bonding, allowing for some interaction with polar solvents.[4][5] As the carbon chain length increases, the hydrophobic character becomes more pronounced, leading to decreased solubility in polar solvents like water.[4][5][6]

Qualitative Solubility of 1-Tetratriacontanol

The following table summarizes the available qualitative solubility information for 1-Tetratriacontanol. This data provides a strong indication of the expected solubility behavior of its deuterated counterpart, 1-Tetratriacontanol-d4.

| Solvent | Solubility Description | Conditions |

| Benzene | Slightly Soluble | Heated |

| Hexane | Slightly Soluble | Heated |

| Toluene | Slightly Soluble | Heated |

| Alcohols | Soluble | Not Specified |

| Ketones | Soluble | Not Specified |

| Water | Almost Insoluble | Not Specified |

Table 1: Qualitative solubility of 1-Tetratriacontanol in various solvents.[1][3]

Expected Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium (B1214612) can subtly influence the physical properties of a molecule, including its solubility. These "isotope effects" are generally small. For nonpolar solvents, the difference in solubility between a deuterated and non-deuterated compound is often negligible.[7] In cases where hydrogen bonding plays a significant role in the solvation process, such as with protic solvents, the differences might be more pronounced due to the slightly different strengths of hydrogen and deuterium bonds.[7] However, for a molecule dominated by a large nonpolar chain like 1-Tetratriacontanol, the overall solubility behavior of the d4-labeled compound is expected to closely mirror that of the unlabeled form.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like 1-Tetratriacontanol-d4 is the isothermal equilibrium method. This protocol outlines the general steps to quantify the solubility in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 1-Tetratriacontanol-d4 in a selected organic solvent at a controlled temperature.

Materials:

-

1-Tetratriacontanol-d4

-

High-purity organic solvents (e.g., hexane, toluene, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or Gas Chromatography (GC) system.

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Tetratriacontanol-d4 to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed micropipette to avoid precipitation.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 1-Tetratriacontanol-d4.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-Tetratriacontanol-d4 of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of 1-Tetratriacontanol-d4 in the diluted sample.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or molarity.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 1-Tetratriacontanol-d4.

Logical Relationship of Factors Affecting Solubility

The solubility of long-chain alcohols like 1-Tetratriacontanol-d4 is governed by a balance of intermolecular forces. This diagram illustrates the relationship between the molecular structure and its solubility behavior.

References

- 1. Tetratriacontan-1-ol [chembk.com]

- 2. 1-Tetratriacontanol | C34H70O | CID 185639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 28484-70-0,1-Tetratriacontanol | lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohols and Ethers [chemed.chem.purdue.edu]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

Navigating the Critical Path of Stability: A Technical Guide to 1-Tetratriacontanol-d4 Storage and Handling

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and stability conditions for 1-Tetratriacontanol-d4, a deuterated long-chain fatty alcohol crucial for various research and development applications in the pharmaceutical and life sciences sectors. Ensuring the chemical integrity of this isotopically labeled compound is paramount for the accuracy and reproducibility of experimental outcomes. This document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment, tailored for researchers, scientists, and drug development professionals.

Core Storage Recommendations

The stability of 1-Tetratriacontanol-d4 is intrinsically linked to its storage environment. As a saturated long-chain alcohol, it is relatively stable; however, improper handling can lead to degradation. Based on supplier recommendations and best practices for deuterated lipid standards, the following conditions are advised:

Table 1: Recommended Storage Conditions for 1-Tetratriacontanol-d4

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator)[1] | For short-term storage, this temperature range minimizes the risk of chemical degradation. |

| -20°C ± 4°C[2] | For long-term storage, especially when dissolved in an organic solvent, this temperature significantly slows down potential degradation reactions.[2] | |